molecular formula C14H15BrN2OS B4267860 4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide

4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide

Cat. No. B4267860
M. Wt: 339.25 g/mol
InChI Key: FGHBUHMTGWOWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that belongs to the class of thiophene derivatives. BPTC is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide acts as a selective antagonist of mGluR1, which is involved in the regulation of synaptic transmission and plasticity. By blocking the activity of mGluR1, 4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide can modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects in various animal models. It has been shown to modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in various neurological and psychiatric disorders. 4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide has also been shown to have anxiolytic and antipsychotic effects in animal models.

Advantages and Limitations for Lab Experiments

4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide has several advantages for lab experiments. It is a highly potent and selective antagonist of mGluR1, which makes it an ideal tool for studying the role of mGluR1 in various neurological and psychiatric disorders. 4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide is also relatively stable and can be easily synthesized in large quantities. However, 4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in some animal models. 4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide also has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of 4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide. One potential direction is the development of more potent and selective mGluR1 antagonists that can be used for the treatment of various neurological and psychiatric disorders. Another potential direction is the investigation of the role of mGluR1 in the development and progression of various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the potential therapeutic applications of 4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide in other conditions such as depression and addiction should be further explored.

Scientific Research Applications

4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide has been widely used in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for mGluR1, which is involved in the regulation of synaptic transmission and plasticity. 4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide has been studied for its potential therapeutic applications in conditions such as Parkinson's disease, schizophrenia, and anxiety disorders.

properties

IUPAC Name

4-bromo-N-(6-methylpyridin-2-yl)-5-propylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2OS/c1-3-5-11-10(15)8-12(19-11)14(18)17-13-7-4-6-9(2)16-13/h4,6-8H,3,5H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHBUHMTGWOWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)NC2=CC=CC(=N2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(6-methylpyridin-2-yl)-5-propylthiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
4-bromo-N-(6-methyl-2-pyridinyl)-5-propyl-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.